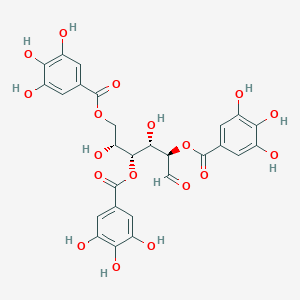
2,4,6-Tri-O-galloyl-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tri-O-galloyl-D-glucose (TGG) is a polyphenolic compound that is found in various plants and has been extensively studied for its potential therapeutic applications. TGG is known to possess strong antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2,4,6-Tri-O-galloyl-D-glucose is not fully understood, but it is believed to act through multiple pathways. 2,4,6-Tri-O-galloyl-D-glucose has been shown to inhibit the activity of various enzymes, such as xanthine oxidase, cyclooxygenase, and lipoxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators. 2,4,6-Tri-O-galloyl-D-glucose also activates various signaling pathways, such as the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemische Und Physiologische Effekte
2,4,6-Tri-O-galloyl-D-glucose has been shown to possess various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and cell proliferation, which may be useful in the prevention and treatment of various diseases. 2,4,6-Tri-O-galloyl-D-glucose has also been shown to improve glucose metabolism and insulin sensitivity, which may be useful in the management of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-Tri-O-galloyl-D-glucose has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 2,4,6-Tri-O-galloyl-D-glucose is also stable under various conditions, which makes it suitable for various experimental setups. However, 2,4,6-Tri-O-galloyl-D-glucose has some limitations, such as its low solubility in water, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2,4,6-Tri-O-galloyl-D-glucose. One direction is to investigate the potential of 2,4,6-Tri-O-galloyl-D-glucose as a therapeutic agent for various diseases, such as cancer, diabetes, and cardiovascular diseases. Another direction is to explore the mechanism of action of 2,4,6-Tri-O-galloyl-D-glucose in more detail, which may provide insights into its therapeutic potential. Additionally, the development of new synthesis methods and formulations may improve the bioavailability and efficacy of 2,4,6-Tri-O-galloyl-D-glucose.
Synthesemethoden
2,4,6-Tri-O-galloyl-D-glucose can be synthesized from gallic acid and glucose through a series of chemical reactions. The synthesis process involves the esterification of gallic acid with glucose, followed by the oxidation of the resulting product to form 2,4,6-Tri-O-galloyl-D-glucose. The yield of 2,4,6-Tri-O-galloyl-D-glucose can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tri-O-galloyl-D-glucose has been extensively studied for its potential therapeutic applications. It has been shown to possess strong antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. 2,4,6-Tri-O-galloyl-D-glucose has also been shown to exhibit antibacterial and antiviral activities, which may be useful in the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
108043-99-8 |
|---|---|
Produktname |
2,4,6-Tri-O-galloyl-D-glucose |
Molekularformel |
C27H24O18 |
Molekulargewicht |
636.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-2,4-dihydroxy-6-oxo-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]hexyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H24O18/c28-7-19(44-26(41)10-3-14(31)21(37)15(32)4-10)23(39)24(45-27(42)11-5-16(33)22(38)17(34)6-11)18(35)8-43-25(40)9-1-12(29)20(36)13(30)2-9/h1-7,18-19,23-24,29-39H,8H2/t18-,19+,23-,24-/m1/s1 |
InChI-Schlüssel |
LPHKXVRBKUUXIA-RKGYPADOSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
Synonyme |
2,4,6-TGDG 2,4,6-tri-O-galloyl-D-glucose 2,4,6-tri-O-galloylglucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



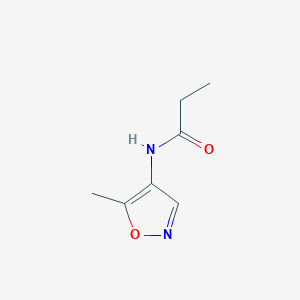

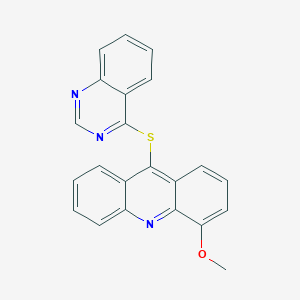
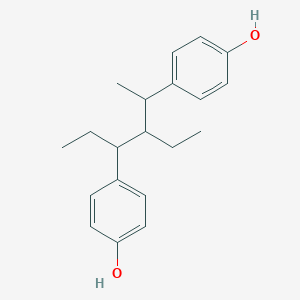
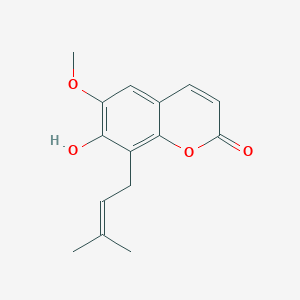
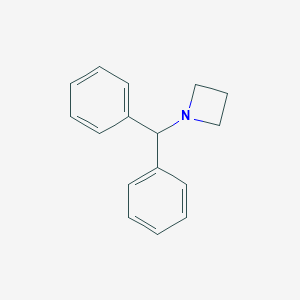

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
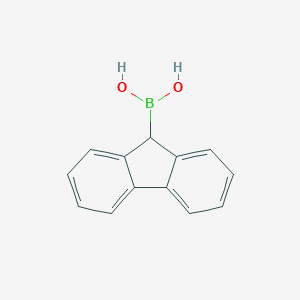
![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)


